Z-D-2-Nal-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

The "Z" prefix in the name suggests that Z-3-(2-naphthyl)-D-alanine might be a protected derivative of D-3-(2-naphthyl)-alanine. Protecting groups are commonly used in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds. If this is the case, Z-3-(2-naphthyl)-D-alanine could be a useful building block for the synthesis of peptides containing the D-3-(2-naphthyl)-alanine moiety [].

Enzyme Inhibition

The naphthyl group in Z-3-(2-naphthyl)-D-alanine could potentially interact with the binding pockets of enzymes, leading to their inhibition. This property could be useful in the development of new drugs or research tools to study enzyme function [].

Material Science

Due to the presence of both aromatic and aliphatic groups, Z-3-(2-naphthyl)-D-alanine could have interesting self-assembly properties. This could make it a candidate for the development of new materials with specific functionalities [].

Z-D-2-Nal-OH, also known as Z-2-naphthyl-D-alanine, is a synthetic amino acid derivative characterized by a naphthyl group attached to the alanine backbone. Its chemical formula is C₁₉H₁₉NO₄, comprising 21 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and four oxygen atoms . The presence of the naphthyl moiety imparts unique physical and chemical properties that enhance its utility in various scientific fields.

The specific mechanism of action of Z-3-NDA depends on its application. Here are some potential roles:

- Chiral Building Block: In peptide synthesis, Z-3-NDA introduces a bulky naphthyl group and a specific chirality to the peptide chain, potentially affecting its function or interaction with other molecules.

- Substrate for Enzymes: As a substrate in enzyme-catalyzed reactions, Z-3-NDA allows for the synthesis of other non-natural amino acids with desired properties.

- Wearing gloves, safety glasses, and protective clothing.

- Working in a well-ventilated fume hood.

- Following safe handling procedures for organic solvents used with Z-3-NDA.

- Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The naphthyl group can be reduced to naphthyl alcohols using reducing agents such as sodium borohydride and lithium aluminum hydride.

- Substitution: This compound can engage in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the naphthyl ring. Reagents like halogens and nitrating agents are typically used under acidic or basic conditions.

Major Products- Oxidation: Naphthoquinone derivatives.

- Reduction: Naphthyl alcohols.

- Substitution: Halogenated or nitrated naphthyl derivatives.

Z-D-2-Nal-OH exhibits significant biological activity, primarily due to its structural similarity to natural amino acids. It serves as a useful probe in biological research for studying enzyme-substrate interactions and protein folding mechanisms. The fluorescent properties of the naphthyl group enable detection through spectroscopic methods, making it valuable in biochemical assays.

Mechanism of Action

The compound interacts with specific molecular targets, such as enzymes and receptors. Its naphthyl group can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity. Additionally, Z-D-2-Nal-OH can undergo metabolic transformations that lead to the formation of active metabolites with biological effects.

The synthesis of Z-D-2-Nal-OH typically involves the reaction of 2-naphthaldehyde with alanine derivatives. A common method is the Vilsmeier-Haack reaction to form a naphthyl-aldehyde intermediate, followed by condensation with alanine.

Industrial Production

For large-scale synthesis, optimized reaction pathways are employed to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are utilized to meet industrial standards.

Z-D-2-Nal-OH finds applications across various fields:

- Chemistry: As a building block in synthesizing more complex organic molecules.

- Biology: Used as a probe for studying enzyme interactions and protein folding.

- Medicine: Its structural similarity to natural amino acids allows effective interaction with biological targets.

- Industry: Employed in producing specialty chemicals and materials, particularly in polymer science and materials engineering.

Z-D-2-Nal-OH shares similarities with several compounds but stands out due to its unique structural features:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| Z-3-(2-naphthyl)-D-alanine | Contains a naphthyl group; amino acid derivative | Different positional isomer |

| D-Alanine | Basic amino acid structure | Naphthyl substitution enhances properties |

| 2-Naphthalene Carboxylic Acid | Aromatic character | Carboxylic acid functional group |

Z-D-2-Nal-OH's distinctive combination of a naphthyl moiety with an amino acid framework sets it apart from these similar compounds, facilitating unique chemical reactivity and biological interactions.

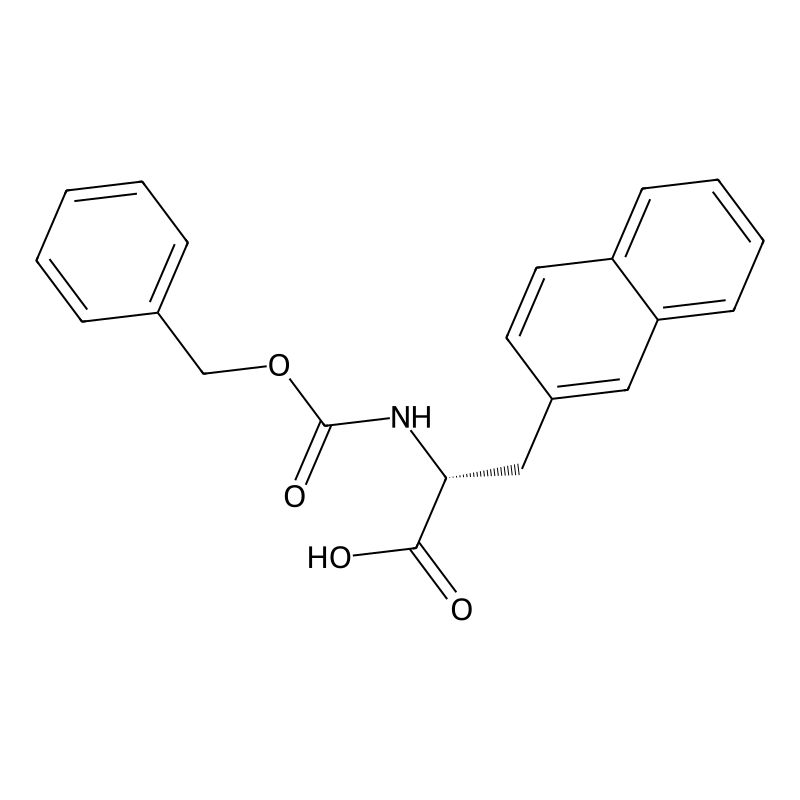

Z-D-2-Nal-OH, systematically named as N-benzyloxycarbonyl-3-(2-naphthyl)-D-alanine, represents a protected form of the unnatural amino acid D-2-naphthylalanine. The compound bears the Chemical Abstracts Service (CAS) registry number 143218-10-4 and possesses the molecular formula C₂₁H₁₉NO₄ with a molecular weight of 349.38 daltons. The nomenclature reflects several key structural features: the "Z" prefix indicates the benzyloxycarbonyl protecting group on the amino terminus, "D" specifies the absolute configuration at the alpha carbon, "2-Nal" denotes the 2-naphthylalanine residue, and "OH" represents the free carboxylic acid functionality.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid, which precisely describes the stereochemistry and connectivity of all functional groups. Alternative nomenclature includes Cbz-3-(2-Naphthyl)-D-alanine, where "Cbz" serves as an abbreviated form of the carbobenzoxy protecting group. The compound's MDL number MFCD00171382 provides additional identification for database searches and chemical inventories.

| Property | Value | Units |

|---|---|---|

| CAS Number | 143218-10-4 | - |

| Molecular Formula | C₂₁H₁₉NO₄ | - |

| Molecular Weight | 349.38 | g/mol |

| IUPAC Name | (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid | - |

| MDL Number | MFCD00171382 | - |

| Density | 1.275 | g/cm³ |

| Boiling Point | 591.4 | °C at 760 mmHg |

| Flash Point | 311.5 | °C |

| Refractive Index | 1.642 | - |

Historical Context in Peptide Chemistry

The development of naphthylalanine derivatives, including Z-D-2-Nal-OH, emerged from the broader evolution of unnatural amino acid synthesis in the late 20th century. Historical research into aromatic amino acid analogues was driven by the need to understand and modulate protein structure-function relationships, particularly in systems where natural aromatic residues play critical roles. The introduction of naphthylalanine derivatives represented a significant advancement in peptide chemistry, as these compounds provided researchers with tools to probe aromatic interactions while maintaining structural similarity to natural amino acids.

Early investigations into naphthylalanine chemistry were motivated by studies of tryptophan-containing peptides and proteins, where researchers sought to understand the contribution of indole ring systems to biological activity. Naphthylalanine residues emerged as valuable tryptophan replacements due to their bicyclic aromatic structure, though with distinct geometric and electronic properties. The development of efficient synthetic routes to both 1-naphthylalanine and 2-naphthylalanine derivatives enabled systematic structure-activity relationship studies that would have been impossible with natural amino acids alone.

The specific development of the D-configured 2-naphthylalanine derivative reflects the growing recognition of D-amino acids in pharmaceutical applications. Unlike their L-counterparts, D-amino acids demonstrate enhanced resistance to proteolytic degradation, making them valuable components in therapeutic peptide design. The incorporation of the benzyloxycarbonyl protecting group followed established protocols in solid-phase peptide synthesis, where orthogonal protection strategies enable selective amino acid coupling reactions.

Structural Significance in Chemical Research

The structural architecture of Z-D-2-Nal-OH incorporates several design elements that contribute to its utility in chemical research. The naphthalene ring system provides an extended aromatic surface that can participate in π-π stacking interactions, hydrophobic contacts, and edge-to-face aromatic interactions with other aromatic residues. Research has demonstrated that the geometric arrangement of the naphthalene ring significantly influences the types of aromatic interactions that can be formed, with 2-naphthylalanine adopting conformations most similar to substituted phenylalanine residues.

The D-configuration at the alpha carbon introduces stereochemical constraints that can significantly alter peptide conformation compared to L-amino acid containing sequences. This stereochemical inversion often results in peptides with altered secondary structure preferences, different binding orientations to target proteins, and modified biological activities. Studies investigating D-amino acid incorporation have revealed that strategic placement of D-residues can induce β-turn formation, stabilize specific conformations, and enhance peptide stability against enzymatic degradation.

The benzyloxycarbonyl protecting group serves multiple functions beyond simple amino protection. The benzyl moiety provides additional hydrophobic surface area that can influence peptide solubility and aggregation behavior during synthesis. Furthermore, the urethane linkage is stable under basic conditions but can be removed under mild acidic conditions or through catalytic hydrogenolysis, providing synthetic flexibility for peptide modification strategies.

| Structural Feature | Contribution to Function | Research Applications |

|---|---|---|

| Naphthalene Ring | π-π stacking, hydrophobic interactions | Protein-protein interaction studies |

| D-Configuration | Enhanced proteolytic stability | Therapeutic peptide development |

| Benzyloxycarbonyl Group | Orthogonal protection, synthetic versatility | Solid-phase peptide synthesis |

| Carboxylic Acid | C-terminal coupling, cyclization reactions | Peptide backbone formation |

Naphthylalanine Derivatives in Synthetic Chemistry

Naphthylalanine derivatives have established themselves as indispensable tools in synthetic peptide chemistry, with applications spanning from basic research to pharmaceutical development. The unique properties of these aromatic amino acids make them particularly valuable for creating peptide analogues with enhanced biological activity and improved pharmacological profiles. Research has demonstrated that naphthylalanine substitution can significantly alter peptide selectivity for target receptors, with studies showing that replacing phenylalanine with 2-naphthylalanine in neuromedin U-8 increased selectivity for the NMUR2 receptor.

The synthetic utility of Z-D-2-Nal-OH extends to its role in developing CXCR4 antagonists, where naphthylalanine-containing peptides have shown promise as anti-HIV agents. In these applications, the extended aromatic surface of the naphthalene ring contributes to enhanced binding affinity and specificity for the CXCR4 receptor. Systematic structure-activity relationship studies have revealed that both the position of substitution on the naphthalene ring and the stereochemistry at the alpha carbon significantly influence biological activity.

Advanced synthetic methodologies have been developed specifically for naphthylalanine-containing peptides, including stereoselective synthesis protocols and specialized cyclization reactions. These methods enable the preparation of complex peptide architectures that would be challenging to achieve with natural amino acids. Recent developments include the synthesis of alkene dipeptide isosteres containing naphthylalanine residues, which serve as amide bond replacements in peptide analogues.

The incorporation of naphthylalanine derivatives into peptide libraries has facilitated high-throughput screening approaches for drug discovery applications. These libraries provide access to chemical space that is not readily accessible through natural amino acid combinations, enabling the identification of novel bioactive peptides with therapeutic potential. Current research continues to expand the synthetic applications of naphthylalanine derivatives, with ongoing investigations into their use in peptide stapling, macrocyclization reactions, and the development of peptide-drug conjugates.

Molecular Structure and Stereochemistry

Benzyloxycarbonyl-D-2-naphthylalanine, systematically known as N-benzoxycarbonyl-3-(2-naphthyl)-D-alanine, represents a protected amino acid derivative with the molecular formula C₂₁H₁₉NO₄ and a molecular weight of 349.38 grams per mole [2] [3]. This compound serves as a valuable building block in peptide synthesis, incorporating three distinct structural elements: the D-configuration amino acid backbone, the benzyloxycarbonyl protecting group, and the bulky 2-naphthyl side chain architecture [2] [8].

D-Configuration Characteristics

The D-configuration of this amino acid derivative follows the Fischer projection convention, where the amino group is positioned on the right side of the carbon chain when the carboxyl group is oriented at the top [9]. This stereochemical arrangement places the compound in the R-configuration according to the Cahn-Ingold-Prelog priority system [9] [14]. The D-stereochemistry represents the mirror image enantiomer of the naturally occurring L-2-naphthylalanine, resulting in distinctly different conformational preferences and biological properties [11] [26].

Research demonstrates that D-amino acids exhibit conformational propensities that are geometrically inverted relative to their L-counterparts, with the D-configuration favoring extended β-structure and polyproline-like conformations in solution [26]. The D-stereocenter maintains its configuration under normal synthetic conditions, providing stereochemical stability throughout typical peptide synthesis procedures [9] [11].

| Stereochemical Property | Characteristic | Impact |

|---|---|---|

| Fischer Convention | Amino group on right | Defines D-configuration |

| Cahn-Ingold-Prelog | R-configuration | Absolute stereochemistry |

| Enantiomeric Relationship | Mirror image of L-form | Inverted biological activity |

| Conformational Preference | Extended β, polyproline II | Different from L-amino acids |

Benzyloxycarbonyl (Z/Cbz) Protecting Group

The benzyloxycarbonyl protecting group, commonly abbreviated as Cbz or Z, serves as a carbamate-type protection for the amino functionality [12] [15]. This protecting group adds 134.134 daltons to the molecular mass and provides excellent stability under basic conditions while remaining orthogonal to other common protecting groups such as tert-butyloxycarbonyl and fluorenylmethoxycarbonyl [12] [15].

Installation of the benzyloxycarbonyl group typically involves reaction with benzyl chloroformate under basic conditions, forming a stable carbamate linkage [12]. The protecting group exhibits remarkable stability toward nucleophiles, bases, and mild heating conditions, making it ideal for peptide synthesis applications [12] [24]. Removal occurs cleanly through catalytic hydrogenation using palladium on carbon with hydrogen gas, or alternatively through treatment with strong acids such as trifluoroacetic acid [12] [24].

The benzyloxycarbonyl group can exist in different rotational conformers around the carbamate bond, though this conformational flexibility generally does not interfere with peptide backbone structure [27]. The aromatic benzyl component contributes to the overall hydrophobic character of the molecule and can participate in aromatic interactions with other molecular components [12].

2-Naphthyl Side Chain Architecture

The 2-naphthyl side chain represents a bicyclic aromatic system consisting of two fused benzene rings in a linear arrangement [30]. This aromatic framework maintains planarity similar to benzene, with characteristic bond lengths of approximately 1.37 Å for the C1-C2, C3-C4, C5-C6, and C7-C8 bonds, while the bridging carbon-carbon bonds measure approximately 1.42 Å [30].

The naphthalene ring system exhibits highly delocalized π-electrons across both aromatic rings, creating an extended conjugation system that influences the electronic properties of the entire molecule [25]. This aromatic character enables participation in π-π stacking interactions, with naphthalene molecules preferentially adopting parallel-displaced configurations in both solution and solid state [28].

The 2-position attachment point on the naphthalene ring places the side chain in a sterically demanding environment, creating significant steric hindrance compared to simpler aromatic amino acids such as phenylalanine [16]. This bulky side chain architecture restricts conformational flexibility around the amino acid backbone and influences both intramolecular and intermolecular interactions [13] [16].

Physical Properties

Crystalline Characteristics

Benzyloxycarbonyl-D-2-naphthylalanine typically crystallizes as a white to off-white powder with a density of 1.275 ± 0.06 grams per cubic centimeter [4] [22]. The compound exhibits characteristics typical of combustible organic solids and requires storage under controlled conditions to maintain stability [2].

The crystalline form lacks a clearly defined melting point, instead showing decomposition behavior upon heating [4]. This thermal behavior is characteristic of protected amino acids, which often undergo chemical transformation rather than simple phase transitions at elevated temperatures [43]. The powder form facilitates handling and weighing for synthetic applications while maintaining chemical stability under appropriate storage conditions [2] [22].

Solubility Profile

The solubility characteristics of benzyloxycarbonyl-D-2-naphthylalanine reflect the combined influence of the hydrophobic naphthalene ring system, the moderately polar benzyloxycarbonyl protecting group, and the polar carboxylic acid functionality [22]. The compound demonstrates limited solubility in water due to the predominance of hydrophobic aromatic character [22].

Excellent solubility occurs in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [22]. This solubility profile makes the compound well-suited for organic synthesis applications, particularly in peptide coupling reactions that typically employ these solvent systems [22]. The solubility in polar aprotic solvents such as dimethyl sulfoxide suggests favorable solvation of both the aromatic components and the carboxylate functionality under basic conditions [22].

| Solvent System | Solubility | Application |

|---|---|---|

| Water | Limited | Not recommended for synthesis |

| Chloroform | Soluble | Extraction and purification |

| Dichloromethane | Soluble | Coupling reactions |

| Ethyl Acetate | Soluble | Crystallization medium |

| Dimethyl Sulfoxide | Soluble | Polar reaction medium |

| Acetone | Soluble | General organic synthesis |

Thermal Properties

Thermogravimetric analysis reveals that benzyloxycarbonyl-D-2-naphthylalanine begins thermal decomposition at temperatures between 73-105°C, which is characteristic of benzyloxycarbonyl-protected amino acids [34]. The predicted boiling point of 591.4 ± 50.0°C reflects the substantial molecular weight and extensive aromatic character of the compound [4] [22].

The flash point of 311.5°C indicates relatively high thermal stability under normal handling conditions, though the compound requires classification as a combustible solid [4]. The thermal behavior shows no distinct melting transition, instead exhibiting gradual decomposition processes typical of complex organic molecules with multiple functional groups [4] [22].

Storage at 2-8°C maintains chemical stability and prevents thermal degradation, with the compound remaining stable for extended periods under these controlled conditions [2] [22]. The thermal properties necessitate careful temperature control during synthetic operations to prevent unwanted decomposition reactions [34].

Chemical Properties

Carboxyl Group Reactivity

The carboxyl functionality in benzyloxycarbonyl-D-2-naphthylalanine exhibits characteristic reactivity patterns of α-amino acids, with the predicted pKa value of 3.86 ± 0.30 indicating moderate acidity [22]. This carboxylic acid group serves as the primary reactive site for amide bond formation in peptide synthesis applications [20] [23].

The carboxyl group readily undergoes activation for peptide coupling using standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, dicyclohexylcarbodiimide, and related carbodiimide systems [23]. Research demonstrates that carboxyl group reactivity depends significantly on the conformational arrangement, with syn and anti conformers showing different chemical behavior and acidity [20].

Under typical peptide synthesis conditions, the carboxyl group can be activated to form reactive intermediates including mixed anhydrides, active esters, and acyl urea derivatives [23]. The presence of the bulky 2-naphthyl side chain may influence the accessibility of the carboxyl group to coupling reagents, potentially requiring modified reaction conditions for optimal coupling efficiency [23].

Protected Amino Group Properties

The benzyloxycarbonyl-protected amino group demonstrates exceptional stability under a wide range of reaction conditions commonly encountered in organic synthesis [12] [24]. This carbamate linkage remains intact under basic conditions, mild heating, and in the presence of nucleophiles, providing reliable protection throughout multi-step synthetic sequences [12] [24].

The protecting group shows orthogonal reactivity compared to other common amino protecting groups, enabling selective deprotection strategies in complex synthetic schemes [12]. Removal occurs specifically through catalytic hydrogenation using palladium on carbon catalyst under hydrogen atmosphere, providing clean conversion to the free amino acid without affecting other functional groups [12] [24].

The carbamate structure can exist in different rotational conformers due to partial double-bond character of the carbon-nitrogen bond, though this conformational mobility typically does not interfere with backbone peptide structure [27]. The protecting group effectively blocks amino group reactivity while maintaining compatibility with standard peptide synthesis protocols [24].

Aromatic System Interactions

The extended aromatic system comprising both the naphthalene side chain and the benzyl component of the protecting group enables diverse intermolecular interactions [25] [28]. The naphthalene ring system participates in π-π stacking interactions, with parallel-displaced configurations being energetically favored over edge-to-face arrangements [28].

Research on naphthalene interactions demonstrates that these aromatic systems exhibit strong preferences for parallel-displaced configurations similar to those observed in graphite, representing a fundamental difference from benzene ring interactions [28]. The extended conjugation system creates regions of electron density that can interact favorably with other aromatic systems or electron-deficient species [25].

The aromatic character also enables participation in aromatic electrophilic substitution reactions under appropriate conditions, though the steric environment around the naphthalene ring may limit accessibility for certain reagents [25]. The combination of naphthalene and benzyl aromatic systems creates multiple sites for potential aromatic interactions in both solution and solid-state environments [28].

Conformational Analysis

Preferred Solution Conformations

Molecular dynamics simulations and conformational studies of D-amino acids reveal that benzyloxycarbonyl-D-2-naphthylalanine adopts conformational preferences that are geometrically inverted relative to the corresponding L-amino acid [26]. The D-configuration favors extended β-structure conformations and polyproline II-like arrangements in aqueous solution [26].

The conformational analysis demonstrates that D-amino acids sample different regions of the Ramachandran plot compared to their L-counterparts, with the φ and ψ angles being approximately mirror images through the origin [26]. For benzyloxycarbonyl-D-2-naphthylalanine, the preferred conformational regions include Dα, Dβ, and Dpolyproline II states, which correspond to the inverted analogues of the standard L-amino acid conformations [26].

The bulky 2-naphthyl side chain introduces additional conformational constraints by creating steric clashes with the backbone in certain rotational arrangements [13] [16]. These steric interactions limit the accessible conformational space and promote adoption of extended conformations that minimize unfavorable contacts between the aromatic side chain and the peptide backbone [26].

Naphthalene Ring Orientation Effects

The orientation of the naphthalene ring system significantly influences the overall molecular geometry and conformational preferences of benzyloxycarbonyl-D-2-naphthylalanine [31] [32]. The planar aromatic system can adopt different orientational arrangements relative to the amino acid backbone, with each orientation creating distinct steric and electronic environments [31].

Studies of naphthalene-containing molecules demonstrate that the ring orientation affects molecular packing in both solution and solid state [32]. The naphthalene system preferentially adopts orientations that maximize aromatic interactions while minimizing steric conflicts with neighboring molecular components [31] [32].

The 2-position attachment creates an asymmetric environment around the naphthalene ring, leading to preferred orientational arrangements that position the aromatic system away from the amino acid backbone [16]. This orientational preference influences both intramolecular conformational stability and intermolecular association patterns in solution [31] [32].

D-Stereochemistry Influence on Molecular Geometry

The D-stereochemistry at the α-carbon creates a fundamental geometric inversion that propagates throughout the entire molecular structure, affecting backbone conformation, side chain orientation, and intermolecular association patterns [26]. This stereochemical inversion results in conformational preferences that are mirror images of those observed for L-amino acids [26].

Research demonstrates that the D-configuration promotes adoption of extended backbone conformations, including β-strand and polyproline II structures, which differ significantly from the α-helical preferences commonly observed for L-amino acids [26]. The inverted stereochemistry also influences hydrogen bonding patterns, creating different networks of intramolecular and intermolecular interactions [26].

The combination of D-stereochemistry with the bulky 2-naphthyl side chain creates a unique conformational landscape where steric interactions between the aromatic ring and the inverted backbone geometry limit conformational flexibility [26]. This restricted conformational space may contribute to enhanced proteolytic stability, a property commonly observed for peptides containing D-amino acid residues [11].

| Conformational Aspect | D-Configuration Effect | Structural Consequence |

|---|---|---|

| Backbone Preference | Extended β, polyproline II | Reduced α-helical propensity |

| Side Chain Orientation | Inverted relative to L-form | Different steric environment |

| Hydrogen Bonding | Altered network patterns | Modified stability |

| Molecular Geometry | Mirror image arrangement | Unique conformational space |

Proton Nuclear Magnetic Resonance Spectral Features

The proton nuclear magnetic resonance spectrum of Z-D-2-Nal-OH reveals distinctive resonance patterns characteristic of its structural components [1] [2]. The aromatic region displays complex multiplet patterns spanning 7.2-8.0 ppm, with the naphthalene ring system protons appearing as overlapping multiplets in the 7.4-8.0 ppm range [1]. These signals exhibit characteristic coupling patterns typical of substituted naphthalene derivatives, with meta and ortho couplings contributing to the spectral complexity [3].

The benzyl protecting group contributes additional aromatic signals in the 7.2-7.4 ppm region, appearing as a multiplet integrating for five protons [4] [5]. The benzyl methylene protons (OCH₂Ph) resonate as a characteristic singlet at approximately 5.0-5.2 ppm, serving as a diagnostic signal for the benzyloxycarbonyl protecting group [4] [5].

The alpha-amino acid proton (Hα) appears as a complex multiplet in the 4.2-4.6 ppm range due to coupling with both the amide nitrogen and the beta-methylene protons [4]. The beta-methylene protons of the naphthylalanine side chain display characteristic coupling patterns, appearing as multiplets in the 3.0-3.5 ppm region [3]. The carbamate nitrogen-hydrogen proton produces a broad signal in the 5.0-6.0 ppm range, with the exact chemical shift dependent on solvent and concentration effects [4] [5].

Carbon-13 Nuclear Magnetic Resonance Chemical Shifts and Patterns

The carbon-13 nuclear magnetic resonance spectrum provides detailed structural information through characteristic chemical shift patterns [6] [5]. The carbonyl carbons exhibit distinct resonances, with the carboxylic acid carbon appearing near 170-175 ppm and the carbamate carbonyl resonating at approximately 155-160 ppm [4] [5]. These assignments are consistent with established values for benzyloxycarbonyl-protected amino acids [4].

The naphthalene ring carbons produce a complex pattern of signals in the aromatic region (120-140 ppm) [7] [8]. The quaternary carbons of the naphthalene system appear at characteristic chemical shifts reflecting their substitution patterns and electronic environments [7]. The benzyl protecting group contributes additional aromatic carbon signals, with the benzyl methylene carbon (OCH₂Ph) appearing near 66-68 ppm [4] [5].

The alpha-carbon of the amino acid backbone resonates in the typical range for protected amino acids (52-56 ppm), while the beta-carbon connected to the naphthalene ring appears at approximately 35-40 ppm [4]. The specific chemical shifts depend on the stereochemical configuration and the electronic influence of the aromatic substituent [9].

Stereochemical Confirmation via Nuclear Magnetic Resonance

The D-configuration of Z-D-2-Nal-OH can be confirmed through nuclear magnetic resonance analysis using several approaches [10] [11]. The coupling patterns between the alpha-proton and adjacent protons provide stereochemical information, with specific coupling constants characteristic of the D-amino acid configuration [10].

Two-dimensional nuclear magnetic resonance techniques, particularly correlation spectroscopy, enable the determination of stereochemical relationships [12]. Nuclear Overhauser effect spectroscopy can reveal spatial proximities between protons, providing three-dimensional structural information that confirms the D-stereochemistry [12] [13].

The chemical shifts of the alpha-proton and beta-methylene protons show characteristic patterns for D-amino acids when compared to their L-counterparts [10]. These differences, while subtle, can be detected using high-resolution nuclear magnetic resonance spectroscopy under carefully controlled conditions [3].

Infrared Spectroscopy

Characteristic Hydroxyl Stretching Vibrations

The infrared spectrum of Z-D-2-Nal-OH exhibits characteristic hydroxyl stretching vibrations attributable to the carboxylic acid functional group [14] [15]. The O-H stretch appears as a broad, intense absorption band spanning 2500-3300 cm⁻¹, with the exact position and breadth depending on hydrogen bonding interactions [16] [15].

In the solid state, intermolecular hydrogen bonding between carboxylic acid groups results in a broad absorption centered around 2800-3200 cm⁻¹ [14] [17]. The breadth of this absorption reflects the range of hydrogen bonding environments present in the crystalline structure [17]. In solution, the position and shape of the hydroxyl stretch vary with solvent polarity and concentration, providing information about molecular interactions [14].

The hydroxyl stretching frequency is sensitive to the electronic environment of the carboxylic acid group [16]. The presence of the electron-withdrawing benzyloxycarbonyl group and the electron-donating naphthalene system creates a complex electronic environment that influences the precise frequency of the O-H stretch [14] [15].

Carbonyl Absorption Bands

The infrared spectrum displays two distinct carbonyl stretching regions corresponding to the carboxylic acid and carbamate functional groups [16] [15]. The carbamate carbonyl (NC=O) produces a strong absorption band in the 1680-1720 cm⁻¹ range, while the carboxylic acid carbonyl appears at slightly lower frequency (1650-1680 cm⁻¹) [16] [18].

The carbamate carbonyl frequency is influenced by the electronic properties of both the benzyl and amino acid components [19] [5]. Resonance interactions between the nitrogen lone pair and the carbonyl group result in partial double bond character, affecting the stretching frequency [16]. The exact position within the 1680-1720 cm⁻¹ range depends on the extent of this resonance interaction [19].

The carboxylic acid carbonyl stretch exhibits characteristic behavior for α-amino acids [16] [20]. In the solid state, hydrogen bonding interactions can shift this absorption to lower frequencies, while in aprotic solvents, the absorption appears at higher frequencies [14] [15]. The intensity and position of both carbonyl bands serve as diagnostic features for structural identification [16].

Aromatic Ring Vibrations

The aromatic regions of the infrared spectrum reveal characteristic vibrations of both the naphthalene and benzyl ring systems [7] [8]. The naphthalene ring produces several absorption bands in the 1590-1610 cm⁻¹ region, corresponding to aromatic C=C stretching vibrations [7] [8]. These bands exhibit medium intensity and show the characteristic fingerprint pattern of substituted naphthalene derivatives [7].

The benzyl ring contributes additional aromatic C=C stretching bands in the 1490-1510 cm⁻¹ range [14]. The combination of naphthalene and benzyl aromatic vibrations creates a complex pattern in the 1400-1650 cm⁻¹ region that serves as a molecular fingerprint [7] [8].

Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, overlapping with aliphatic C-H stretches but distinguishable by their characteristic frequencies [14] [21]. Out-of-plane aromatic C-H bending vibrations occur in the 700-900 cm⁻¹ region, providing additional structural information about the substitution patterns of both aromatic systems [7] [8].

Mass Spectrometry

Molecular Ion Characteristics

Mass spectrometry of Z-D-2-Nal-OH exhibits characteristic fragmentation patterns typical of benzyloxycarbonyl-protected amino acids [22] [23]. The molecular ion peak appears at m/z 349, corresponding to the molecular weight of 349.38 Da [24] [1]. The molecular ion typically exhibits low to medium intensity due to the labile nature of the benzyloxycarbonyl protecting group [22] [23].

The isotope pattern of the molecular ion cluster provides additional confirmation of the molecular formula C₂₁H₁₉NO₄ [22]. The M+1 peak appears with characteristic intensity corresponding to the natural abundance of carbon-13 in a molecule containing 21 carbon atoms [22]. The M+2 peak shows minimal intensity, consistent with the absence of significant contributions from sulfur or other heavy isotopes [22].

Under electron ionization conditions, the molecular ion peak may be weak or absent due to extensive fragmentation [22] [25]. Alternative ionization methods such as chemical ionization or electrospray ionization often provide more intense molecular ion signals for structural confirmation [22] [26].

Fragmentation Patterns

The mass spectral fragmentation of Z-D-2-Nal-OH follows predictable pathways characteristic of benzyloxycarbonyl-protected amino acids [22] [23]. The most prominent fragmentation pathway involves loss of the benzyloxycarbonyl group (151 Da) to produce a fragment ion at m/z 198, corresponding to the protonated 2-naphthylalanine [23].

Alpha cleavage adjacent to the nitrogen produces a highly stable benzyl cation (tropylium ion) at m/z 91, which typically appears as the base peak in the spectrum [22] [27]. This fragmentation is favored due to the stability of the resulting aromatic cation and represents a characteristic fragmentation pathway for benzyl-containing compounds [22].

The naphthylmethyl cation appears at m/z 141, formed by alpha cleavage adjacent to the naphthalene ring [28]. This fragment exhibits high intensity due to the stabilization provided by the extended aromatic system [29]. Additional fragments include the naphthalene radical cation at m/z 128 and various rearrangement products [28] [30].

McLafferty rearrangement processes may contribute to the formation of smaller fragment ions, particularly those involving the amino acid backbone [31] [27]. The specific fragmentation pattern provides a molecular fingerprint useful for structural identification and purity assessment [22] [25].

High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation for Z-D-2-Nal-OH [32]. The accurate mass measurement (349.1315 Da) enables discrimination from other compounds with similar nominal molecular weights [33] [26].

Tandem mass spectrometry experiments reveal detailed fragmentation pathways and provide structural information about specific bonds and functional groups [26] [34]. Collision-induced dissociation produces predictable fragmentation patterns that can be used for quantitative analysis and structural confirmation [26].

The high mass accuracy achievable with modern instruments (typically <5 ppm error) allows for confident assignment of molecular formulas and detection of impurities or degradation products [32]. Isotope ratio measurements provide additional confirmation of elemental composition and can detect the presence of isotopically labeled analogs [26].

X-ray Crystallographic Studies

X-ray crystallographic analysis of Z-D-2-Nal-OH would provide definitive structural information including bond lengths, bond angles, and three-dimensional molecular geometry [35] [36]. Protected amino acid derivatives typically crystallize in orthorhombic or monoclinic space groups, with molecules arranged in hydrogen-bonded networks [37] [38].

The D-configuration would be confirmed through crystallographic analysis, revealing the absolute stereochemistry at the alpha-carbon [10] [36]. The conformation of the naphthalene side chain relative to the amino acid backbone would be determined, providing insights into preferred molecular conformations [38] [36].

Intermolecular interactions in the crystal structure, including hydrogen bonding patterns between carboxylic acid groups and van der Waals interactions between aromatic systems, would be characterized [37] [36]. These interactions influence the physical properties of the compound and its behavior in solution [38].

The unit cell parameters and space group symmetry would provide information about molecular packing and crystalline structure [36] [39]. Temperature-dependent structural studies could reveal thermal motion and conformational flexibility of different molecular segments [40].

Electronic Spectroscopy

The electronic absorption spectrum of Z-D-2-Nal-OH exhibits characteristic features arising from the naphthalene chromophore and other aromatic components [41] [42]. The naphthalene ring system produces intense π-π* transitions in the 220-280 nm region, with multiple absorption bands reflecting the complex electronic structure of the bicyclic aromatic system [7] [43].

The benzyl protecting group contributes additional absorption in the 250-270 nm range, with characteristic vibronic structure [41]. The carbamate functional group exhibits π-π* transitions in the 200-220 nm region, while n-π* transitions of the carbonyl groups appear at longer wavelengths (300-350 nm) with lower intensity [41] [42].

Extended conjugation between the aromatic systems and the carbamate group results in bathochromic shifts relative to the individual chromophores [41] [43]. The exact position and intensity of absorption bands depend on solvent polarity and pH, reflecting the influence of environmental factors on electronic transitions [42] [44].

Fluorescence spectroscopy reveals emission characteristics of the naphthalene chromophore, with quantum yields and emission wavelengths dependent on the electronic influence of the attached functional groups [45]. The fluorescence properties make Z-D-2-Nal-OH useful as a spectroscopic probe in biological and chemical applications [46].